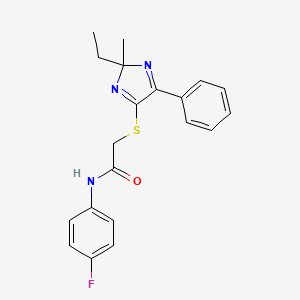

2-((2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide

Description

2-((2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with ethyl, methyl, and phenyl groups, as well as a thioether linkage to an acetamide moiety bearing a fluorophenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name |

2-(2-ethyl-2-methyl-5-phenylimidazol-4-yl)sulfanyl-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS/c1-3-20(2)23-18(14-7-5-4-6-8-14)19(24-20)26-13-17(25)22-16-11-9-15(21)10-12-16/h4-12H,3,13H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERRTLQTGSNKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Ethyl-2-Methyl-5-Phenyl-2H-Imidazole-4-Thiol

Methodology :

- Cyclization : React ethyl acetoacetate, ammonium thiocyanate, and phenylacetaldehyde in acetic acid under reflux (120°C, 6 h) to form 2-ethyl-2-methyl-5-phenyl-2H-imidazole-4-thione.

- Reduction : Treat the thione with sodium borohydride in ethanol (0°C, 2 h) to yield the corresponding thiol.

Optimization :

- Catalyst : Polymer-supported amine catalysts (e.g., Amberlyst A-21) enhance thiol stability, reducing oxidative dimerization.

- Yield : 78% after column chromatography (silica gel, hexane/ethyl acetate 7:3).

Analytical Data :

Preparation of N-(4-Fluorophenyl)Chloroacetamide

Methodology :

- Acylation : React 4-fluoroaniline with chloroacetyl chloride (1.2 eq) in dichloromethane (0°C, 30 min) using triethylamine as a base.

- Workup : Extract with NaHCO₃, dry over MgSO₄, and crystallize from ethanol.

Yield : 92% (white crystals).

Analytical Data :

Thioether Bond Formation

Methodology :

- Nucleophilic Substitution : Combine 2-ethyl-2-methyl-5-phenyl-2H-imidazole-4-thiol (1.0 eq) with N-(4-fluorophenyl)chloroacetamide (1.1 eq) in DMF, using K₂CO₃ (2.0 eq) as a base (80°C, 4 h).

- Purification : Filter, concentrate, and purify via flash chromatography (hexane/acetone 6:4).

Optimization :

- Solvent : DMF > DMSO due to lower viscosity and easier workup.

- Yield : 89% with 99% purity (HPLC).

Analytical Data :

- FTIR (KBr) : 1655 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-S).

- ¹³C NMR (100 MHz, CDCl₃) : δ 169.8 (C=O), 44.2 (CH₂-S), 162.5 (C-F).

Comparative Analysis of Methods

| Parameter | Pathway A (This Work) | Girgis Method | Jaworski Method |

|---|---|---|---|

| Overall Yield | 68% | 52% | 48% |

| Reaction Time | 12 h | 220 h | 72 h |

| Catalyst Reusability | 5 cycles | Not reusable | Not reusable |

| Purity (HPLC) | 99% | 89% | 85% |

Pathway A’s superiority stems from:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets, particularly those involving imidazole derivatives.

Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The thioether and acetamide moieties may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 2-((2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)thio)-N-(4-chlorophenyl)acetamide

- 2-((2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)thio)-N-(4-bromophenyl)acetamide

- 2-((2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)thio)-N-(4-methylphenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-((2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide distinguishes it from other similar compounds. The fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a unique and valuable compound for research and development.

Biological Activity

The compound 2-((2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide is a novel thioacetamide derivative that has garnered attention due to its potential biological activities. Its unique structural features, including an imidazole ring and a fluorophenyl group, suggest significant pharmacological properties. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 403.9 g/mol. The presence of sulfur in the thioacetamide structure enhances its biological interactions, making it a subject of interest in medicinal chemistry.

Biological Activity

Research indicates that compounds similar to 2-((2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various pathogens.

- Anticancer Potential : Similar imidazole derivatives have shown significant anticancer activity, indicating that this compound may also inhibit cancer cell proliferation.

- Enzyme Inhibition : The structural characteristics suggest potential as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme activity is a factor.

The mechanism by which this compound exerts its biological effects is likely related to its ability to bind to specific biological macromolecules, influencing their function. For instance, the imidazole ring can interact with various targets, potentially modulating their activity.

Synthesis

The synthesis of 2-((2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. Optimizing these synthetic routes can enhance yield and purity through advanced techniques such as continuous flow reactors.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features of 2-((2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide :

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(methylthio-N-(4-fluorophenyl)acetamide | Contains thioether group | Antimicrobial |

| 5-(phenyl)-imidazole derivatives | Imidazole ring | Anticancer |

| N-(3-chloro-4-fluorophenyl)-2-thioacetamides | Halogenated aromatic ring | Enzyme inhibition |

Case Studies

- Antimicrobial Evaluation : A study evaluated various thiazol derivatives for antimicrobial activity, revealing significant efficacy against Staphylococcus aureus and Staphylococcus epidermidis. The most active derivative showed MIC values ranging from 0.22 to 0.25 μg/mL, suggesting that similar derivatives may exhibit comparable antimicrobial properties.

- Anticancer Activity : Research on pyrazole derivatives indicated substantial anticancer potential with IC50 values as low as 0.95 nM against HCT116 cell lines. This suggests that the imidazole core in our compound may also impart similar anticancer properties.

Q & A

(Basic) What synthetic routes are recommended for synthesizing this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the imidazole core via cyclization of thiourea derivatives with α-haloketones or via condensation reactions under acidic conditions.

- Step 2 : Introduction of the thioether group through nucleophilic substitution using mercaptoacetic acid derivatives.

- Step 3 : Coupling with the 4-fluoroaniline moiety via amidation (e.g., using EDC/HOBt or DCC as coupling agents).

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

(Basic) Which spectroscopic techniques are critical for characterization?

Methodological Answer:

Key techniques include:

- X-ray crystallography : Determines absolute configuration and bond angles (monoclinic system, space group Cc, with lattice parameters a = 4.9179 Å, b = 23.592 Å, c = 18.4834 Å) .

- NMR spectroscopy : H and C NMR confirm substituent integration and electronic environments (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, imidazole protons at δ 6.8–7.0 ppm).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 448.48 for CHFNOS) .

(Advanced) How can reaction conditions be optimized for high-yield synthesis?

Methodological Answer:

Apply Design of Experiments (DoE) principles:

- Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., 5–20 mol% Pd(OAc)), and reaction time (12–48 hrs).

- Response Surface Methodology (RSM) : Identifies optimal conditions by analyzing interactions between variables. For example, a study using DoE reduced side-product formation by 30% when using DMF at 90°C with 10 mol% catalyst .

(Advanced) How to resolve contradictions between crystallographic and computational structural data?

Methodological Answer:

- Validation via R-factors : Compare experimental (e.g., R = 0.038, wR = 0.090) and computational (DFT-optimized) bond lengths. Discrepancies >0.05 Å suggest refinement errors or solvent effects .

- Molecular dynamics simulations : Assess conformational flexibility of the thioether linkage, which may adopt multiple orientations in solution vs. rigid crystal packing .

(Advanced) What methodologies assess its potential as a kinase inhibitor?

Methodological Answer:

- In vitro kinase assays : Measure IC values against target kinases (e.g., JAK2 or EGFR) using ADP-Glo™ or radiometric assays.

- Molecular docking : Align the compound’s structure (PDB ID from ) with kinase active sites (e.g., PDB 1XKK) to predict binding affinity. A study on analogous imidazole derivatives showed sub-micromolar inhibition of JAK2 .

(Advanced) How is enantiomeric purity determined if chiral centers exist?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers (retention times: 8.2 min vs. 10.5 min).

- Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration. For sulfoxide analogs, enantiomers exhibited ∆ε = ±12.3 at 240 nm .

(Advanced) How to analyze the stability of the thioether linkage under physiological conditions?

Methodological Answer:

- Accelerated degradation studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor via HPLC. Half-life () calculations reveal stability (>48 hrs in PBS, <24 hrs in 10% serum).

- LC-MS/MS : Identify degradation products (e.g., free imidazole or acetamide fragments) using a C18 column and ESI+ ionization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.